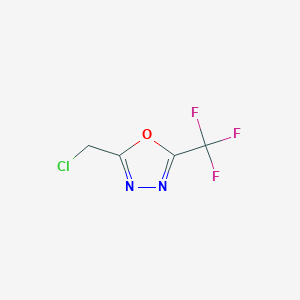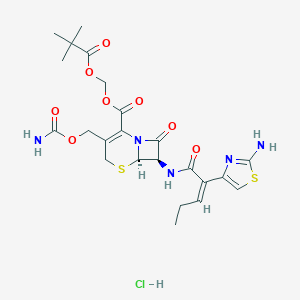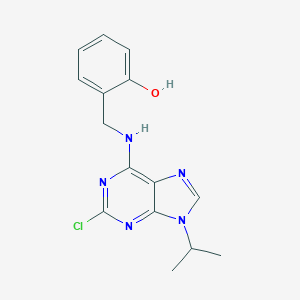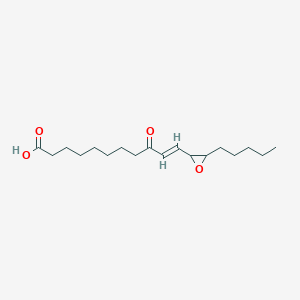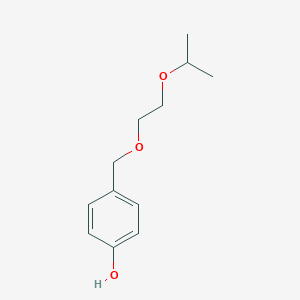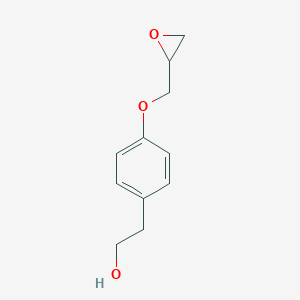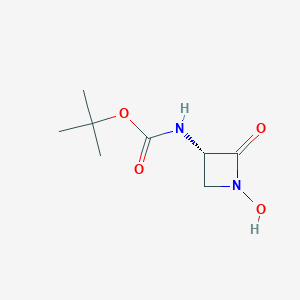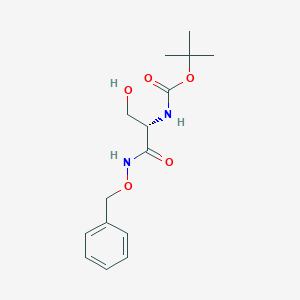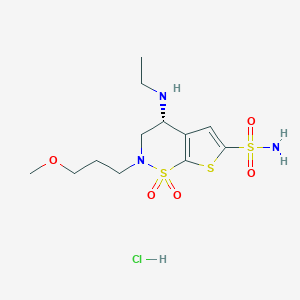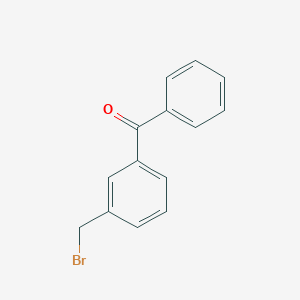
3-(溴甲基)二苯甲酮
描述
3-(Bromomethyl)benzophenone is a chemical compound utilized in various synthetic organic chemistry applications, including the preparation of biologically active compounds, photoinitiators, and for studies in photoredox chemistry. Its importance lies in its reactivity and utility as an intermediate in synthesizing complex molecular structures.
Synthesis Analysis
The synthesis of 3-(Bromomethyl)benzophenone and related compounds involves multiple steps, including the Friedel–Crafts acylation, side-chain bromination of methylbenzophenones, and Wittig-Horner reactions. These methods demonstrate the versatility of 3-(Bromomethyl)benzophenone as an intermediate in organic synthesis (Akbaba et al., 2010), (Zuo-qi, 2015).
Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)benzophenone derivatives has been extensively studied, revealing details about stereochemistry and molecular conformation. X-ray crystallography and NMR techniques are instrumental in understanding the spatial arrangement of atoms within these molecules (Pattabhi & Venkatesan, 1973).
Chemical Reactions and Properties
3-(Bromomethyl)benzophenone participates in a variety of chemical reactions, such as the generation and interception of isobenzofurans, and serves as a precursor for producing naphthalene derivatives through reactions with olefinic or acetylenic dienophiles (Faragher & Gilchrist, 1976). Its reactivity profile is pivotal for synthesizing arylazo-methoxy-diphenylmethanes and exploring photoredox chemistry applications (Gstach & Schantl, 1986).
Physical Properties Analysis
The physical properties of 3-(Bromomethyl)benzophenone, such as melting point, boiling point, and solubility, are critical for its handling and application in laboratory settings. These properties depend on the molecular structure and substitution patterns on the benzophenone core.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, underline the utility of 3-(Bromomethyl)benzophenone in synthesizing a wide array of organic compounds. Its role in photoinitiated polymerization and the synthesis of fluorescent compounds highlights its importance in material science and organic electronics (Balta et al., 2015).
科学研究应用
生物化学和材料科学: 二苯甲酮光致敏剂,如 3-(溴甲基)二苯甲酮,提供独特的化学发光特性,有利于生物化学、生物有机化学和材料科学。它们对新手和专家光标记者都很有价值 (多尔曼等人,2016).
内分泌干扰: 防晒霜和化妆品中发现的二苯甲酮-3 会干扰内分泌系统并影响某些鱼类的繁殖,尽管它不会影响孵化率或幼鱼死亡率 (金等人,2014).
化学合成应用: 与二苯甲酮相关的 (R)-4-二苯甲基-2-恶唑烷酮用于制备光引发剂、蛋白质交联剂和具有改变溶解度和氧化还原性质的金属有机配合物 (西比,2000).
代谢效应: BP-3 的雌激素活性可能会通过其代谢物增加,而其抗雄激素活性可能会因这些代谢物而降低 (渡边等人,2015).
细胞毒性: 防晒霜中的二苯甲酮-3 会因氧化应激和细胞内锌水平升高而导致大鼠胸腺细胞出现细胞毒性 (宇都宫等人,2019).
水生生物的行为效应: BP-3 会破坏雄性斗鱼的攻击行为,表明其具有内分泌干扰活性 (陈等人,2016).
环境降解: 使用高锰酸钾等技术有望从个人护理用品和塑料中去除 BP-3,从而降低急性毒性和慢性毒性 (曹等人,2021).
药代动力学: BP-3 从胃肠道迅速吸收,并表现出双相消除模式,血浆蛋白和 BP-3 之间有很强的结合 (卡德里等人,1995).
紫外线过滤剂: BP-3 是防晒霜中常见的成分,它通过皮肤吸收并通过尿液排出,表明二氧化钛和氧化锌等物理过滤器可能更适合儿童 (古斯塔夫森冈萨雷斯等人,2002).
生态风险: BP-3 因其广泛使用和对水生生态系统的潜在影响而构成重大的生态风险 (金和崔,2014).
属性
IUPAC Name |
[3-(bromomethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJQXQICJDHRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176564 | |
| Record name | 3-(Bromomethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)benzophenone | |
CAS RN |
22071-24-5 | |
| Record name | 3-Benzoylbenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22071-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Bromomethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)
![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)
![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)
